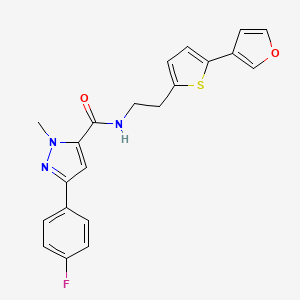
3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and various activities associated with this compound, drawing from diverse research findings.
Structural Characteristics
This compound belongs to the pyrazole class, characterized by its unique structural features:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Furan-thiophene moiety : Imparts additional pharmacological properties.
- Carboxamide functional group : Potentially involved in biological interactions.
The molecular formula is C20H18F1N3O2S with a molecular weight of 355.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring : Utilizing diazo compounds and appropriate precursors.
- Introduction of substituents : Employing coupling reactions to attach the furan-thiophene and fluorophenyl groups.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies, compounds with similar structural motifs have shown:
- COX inhibition : Selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.
- In vivo efficacy : In models such as carrageenan-induced paw edema, these compounds demonstrated substantial reduction in inflammation, suggesting a promising therapeutic application in treating inflammatory diseases .
Anticancer Activity
The compound's structure may also confer anticancer properties:
- Cell viability assays : Compounds with similar scaffolds have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .
- Mechanism of action : The interaction with specific kinases and induction of apoptosis in cancer cells have been observed, highlighting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds:
The proposed mechanisms for the biological activity of this compound include:
- Enzyme inhibition : Binding to active sites on COX enzymes, leading to decreased prostaglandin synthesis.
- Receptor modulation : Interaction with cellular receptors involved in inflammatory and apoptotic pathways.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-25-19(12-18(24-25)14-2-4-16(22)5-3-14)21(26)23-10-8-17-6-7-20(28-17)15-9-11-27-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWRYVVYNRLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














